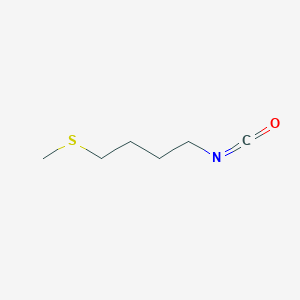

4-Methylthiobutyl isocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylthiobutyl isocyanate is an organic compound with the chemical formula C7H13NOS. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of pesticides, herbicides, and fungicides. This compound is known for its reactivity and versatility in various chemical processes.

Mechanism of Action

4-Methylthiobutyl isocyanate, also known as 1-isocyanato-4-methylsulfanylbutane, is a hydrolytic product from the plant Eruca sativa Thell . This compound has been studied for its potential anti-cancer effects .

Target of Action

The primary targets of this compound are cancer cells, including chemoresistant cancer initiating cells . It has shown selective cytotoxicity on liver cancer cells and has been used against 7,12-dimethylbenz[a]anthracene (DMBA) induced breast cancer .

Mode of Action

This compound interacts with its targets by inducing cell cycle arrest in the G2/M phase . It down-regulates the phosphorylation of S6 ribosomal protein in all tested breast cancer cell lines . It also reduces HER2 receptor levels in certain cell lines .

Biochemical Pathways

This compound affects the hypoxia and glycolytic pathways . It inhibits the up-regulation of glycolytic enzymes caused by DMBA . The hypoxia pathway was evaluated using RT-PCR and it was found that the 40 mg/kg doses of this compound statistically lowered the expression of HIF-1α . The Akt/mTOR signaling pathway was one of the major pathways involved in this compound-induced cell growth arrest .

Pharmacokinetics

Dose-dependent pharmacokinetic parameters were observed in rats given 10, 20, and 40 mg/kg oral doses of this compound . At the highest dose of 40 mg/kg, Cmax was 437.33 μg/ml and Tmax was 30 min, suggesting quick absorption and delayed elimination .

Result of Action

This compound effectively inhibits the proliferation of cancer cells irrespective of their receptor status . It induces apoptosis at lower concentrations (5–20 μM) and necrosis at higher concentrations (40 μM) . It also irreversibly inhibits the proliferative potential of cancer cells .

Biochemical Analysis

Biochemical Properties

4-Methylthiobutyl isocyanate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the up-regulation of glycolytic enzymes caused by 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogen . This suggests that this compound may play a role in regulating biochemical reactions related to glycolysis .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been found to induce growth arrest at the G2/M phase and apoptosis in all in vitro cancer models treated with it, including populations with cancer initiating characteristics . Furthermore, it has been shown to have a definite selectivity for cancer cells over normal liver cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been found to statistically lower the expression of Hypoxia-inducible factor 1-alpha (HIF-1α), a crucial regulator of the growing tumor’s response to hypoxia . The Akt/mTOR signaling pathway was one of the major pathways involved in this compound-induced cell growth arrest .

Temporal Effects in Laboratory Settings

Over time, this compound has shown significant effects on cellular function in laboratory settings. It has been found that loss of p53 function has only a temporal effect on the initiation of cell death, delaying rather than inhibiting .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In mice, orally applied this compound was well tolerated over 18 days of treatment for up to 50 mg/kg/day, the highest dose tested .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce the levels of specific amino acids required for vital components of fast-growing cancer cells, including serine, arginine, alanine, asparagines, and glutamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylthiobutyl isocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by treatment with phosgene. This method typically requires controlled conditions to ensure safety and efficiency .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This process is widely used due to its efficiency, although it poses safety hazards due to the toxicity of phosgene . Non-phosgene methods, such as the thermal decomposition of carbamates, are also being explored to mitigate these risks .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiobutyl isocyanate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form corresponding amines and carbon dioxide.

Substitution: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Oxidation and Reduction: Can be oxidized to form sulfoxides and sulfones, and reduced to form thiols.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under mild conditions with water or aqueous solutions.

Substitution: Requires nucleophilic reagents like alcohols or amines, often under basic conditions.

Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: Produces amines and carbon dioxide.

Substitution: Forms urethanes and ureas.

Oxidation: Yields sulfoxides and sulfones.

Reduction: Results in thiols.

Scientific Research Applications

4-Methylthiobutyl isocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Investigated for its potential as an insecticidal agent against pests like Spodoptera litura.

Medicine: Studied for its anticancer properties, particularly its selective cytotoxicity against liver cancer cells.

Industry: Utilized in the production of pesticides, herbicides, and fungicides.

Comparison with Similar Compounds

Allyl isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.

Phenyl isothiocyanate: Used in amino acid sequencing in the Edman degradation.

Sulforaphane: Derived from glucoraphanin, known for its anticancer and antioxidant properties.

Uniqueness: 4-Methylthiobutyl isocyanate is unique due to its specific reactivity and applications in both industrial and scientific research. Its selective cytotoxicity against cancer cells and potential as an insecticidal agent highlight its versatility and importance in various fields .

Biological Activity

4-Methylthiobutyl isocyanate (4-MTBITC) is a compound derived from cruciferous vegetables, particularly from Eruca sativa (rocket salad), and has garnered attention for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of 4-MTBITC, focusing on its anti-cancer properties, metabolic effects, and potential applications in therapeutic contexts.

4-MTBITC is classified as an isothiocyanate, a group of compounds known for their bioactive properties. Its chemical structure is represented as C₆H₁₁NOS, and it has been studied for its interactions with various biological systems.

Research indicates that 4-MTBITC exhibits significant anti-cancer effects through several mechanisms:

- Inhibition of Glycolytic Enzymes : In a study involving breast cancer-induced rats, 4-MTBITC was shown to inhibit the up-regulation of glycolytic enzymes associated with tumor growth. This inhibition was linked to a decrease in the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels .

- Modulation of Signaling Pathways : The Akt/mTOR signaling pathway, known for its role in cell growth and survival, was significantly affected by 4-MTBITC treatment. Western blot analysis demonstrated that the compound induced cell growth arrest in cancer cells .

- Amino Acid Profiling : The treatment with 4-MTBITC resulted in the downregulation of several amino acids essential for cancer cell proliferation, including serine, arginine, and glutamic acid. This suggests a potential mechanism where 4-MTBITC disrupts the metabolic requirements of rapidly growing tumors .

Case Studies

A notable study involved administering 4-MTBITC to female Sprague-Dawley rats that had been induced with breast cancer using 7,12-dimethylbenz[a]anthracene (DMBA). The results showed:

- Tumor Size Reduction : Rats treated with 40 mg/kg of 4-MTBITC displayed significantly smaller tumors compared to untreated controls.

- Histological Improvements : Histological examinations revealed reduced neoplastic growth and improved tissue architecture in treated rats .

Nematicidal Efficacy

Beyond its anti-cancer properties, 4-MTBITC has demonstrated nematicidal activity against root-knot nematodes (Meloidogyne javanica). Studies indicate that it exhibits higher toxicity compared to other isothiocyanates, making it a candidate for agricultural applications .

Summary of Findings

| Biological Activity | Effects |

|---|---|

| Anti-Cancer | Inhibits glycolytic enzymes; reduces tumor size; modulates HIF-1α and Akt/mTOR pathways |

| Nematicidal | High toxicity against Meloidogyne javanica |

| Antimicrobial | Potential activity against pathogens (related compounds show efficacy) |

Properties

IUPAC Name |

1-isocyanato-4-methylsulfanylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFBZOLSXMBHIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.